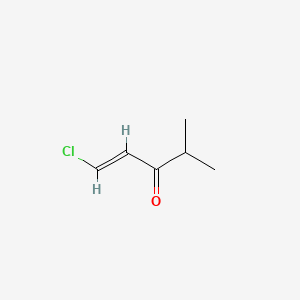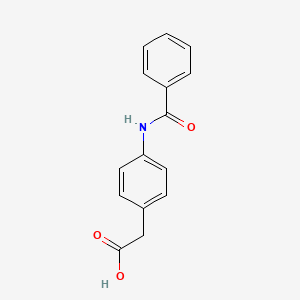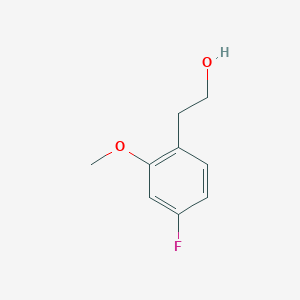![molecular formula C8H17BrO2 B3054278 1-[2-(2-Bromoethoxy)ethoxy]butane CAS No. 593-19-1](/img/structure/B3054278.png)
1-[2-(2-Bromoethoxy)ethoxy]butane
Übersicht
Beschreibung
“1-[2-(2-Bromoethoxy)ethoxy]butane” is a chemical compound with the molecular formula C8H17BrO2 . It is related to other compounds such as “tert-Butyl 3-(2-(2-bromoethoxy)ethoxy)propanoate” and “1-Bromo-2-(2-methoxyethoxy)ethane” which have similar structures .
Synthesis Analysis
The synthesis of this compound could involve the use of 2,2’- [1,2-ethanediylbis (oxy)]bisethanol with carbon tetrabromide in dichloromethane for an Appel reaction .Molecular Structure Analysis
The molecular structure of “1-[2-(2-Bromoethoxy)ethoxy]butane” consists of a butane backbone with two ethoxy groups attached to the first carbon atom . The bromine atom is attached to the second carbon atom of each ethoxy group .Chemical Reactions Analysis
The bromide (Br) in “1-[2-(2-Bromoethoxy)ethoxy]butane” is a very good leaving group for nucleophilic substitution reactions . This property can be utilized in various chemical reactions.Physical And Chemical Properties Analysis
The compound has a molecular weight of 225.12300 and a density of 1.207g/cm3 . It has a boiling point of 244.5ºC at 760 mmHg . The exact mass is 224.04100 and it has a LogP value of 2.21460 .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Characterization
Compounds similar to 1-[2-(2-Bromoethoxy)ethoxy]butane have been characterized using advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. For example, the structural identification of related compounds through NMR spectral analysis has been demonstrated, providing a basis for understanding the structural intricacies of ethoxyethoxy butane derivatives (Yu Shu-lin, 2010).
Application in Analytical Chemistry
In analytical chemistry, derivatives of ethoxyethoxy butane have been used as reagents for the photometric determination of metals in alloys. This illustrates the potential of 1-[2-(2-Bromoethoxy)ethoxy]butane and similar compounds in developing analytical methodologies for metal detection and quantification (K. Makhmudov et al., 2008).
Polymer Chemistry
The compound's structural motif is relevant in polymer chemistry, where ethoxyethoxy butane derivatives have been investigated for their cyclopolymerization tendencies. Such studies shed light on the influence of the central spacer chain structure on polymerization, hinting at the potential of 1-[2-(2-Bromoethoxy)ethoxy]butane in synthesizing novel polymers with unique properties (T. Hashimoto et al., 2002).
Material Science
In material science, compounds structurally related to 1-[2-(2-Bromoethoxy)ethoxy]butane have been explored for their roles in creating advanced materials. For instance, their application in lithium-ion batteries as electrolyte solvents showcases the versatility of such compounds in enhancing the performance and safety of energy storage devices (K. Amine et al., 2006).
Surface Chemistry
Research on the interaction of similar compounds with surfaces like tin dioxide reveals their potential in surface modification and functionalization. Such studies are crucial for developing coatings, sensors, and catalytic materials (A. M. Ikaev et al., 2008).
Eigenschaften
IUPAC Name |
1-[2-(2-bromoethoxy)ethoxy]butane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17BrO2/c1-2-3-5-10-7-8-11-6-4-9/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXKXVHMOHXGMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80294586 | |
| Record name | 1-[2-(2-bromoethoxy)ethoxy]butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80294586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Bromoethoxy)ethoxy]butane | |
CAS RN |
593-19-1 | |
| Record name | NSC97212 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[2-(2-bromoethoxy)ethoxy]butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80294586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





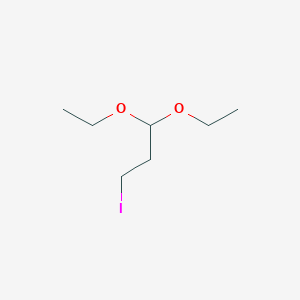
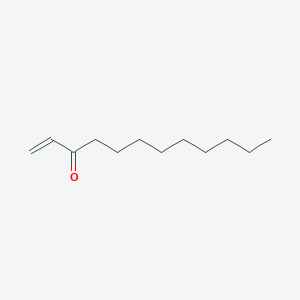
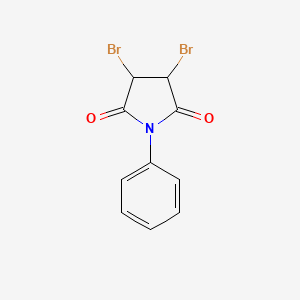
![1-(4-Nitrophenyl)-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylethanone](/img/structure/B3054204.png)
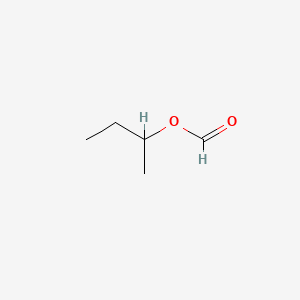

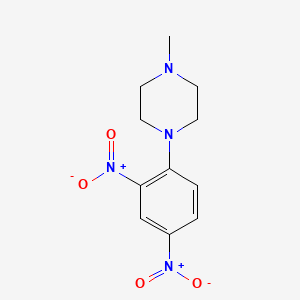

![1,3-Dihydronaphtho[2,3-c]thiophene](/img/structure/B3054212.png)
